Oxytetracycline dihydrate
Overview
Description
Oxytetracycline hydrochloride is a broad-spectrum tetracycline antibiotic derived from the actinomycete Streptomyces rimosus. It was discovered in the late 1940s and has since been used to treat a variety of bacterial infections. This compound works by inhibiting protein synthesis in bacteria, thereby preventing their growth and proliferation .
Mechanism of Action
Target of Action
Oxytetracycline dihydrate primarily targets the 30S ribosomal subunit of bacteria . The 30S ribosomal subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the translation of mRNA into proteins.
Mode of Action
This compound acts by inhibiting translation , a critical process in protein synthesis . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature . By preventing this binding, this compound effectively halts the elongation of the peptide chain, thereby inhibiting bacterial protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it disrupts the normal sequence of events in this pathway, leading to the inhibition of protein synthesis . This disruption affects the downstream effects of protein synthesis, including cell growth and replication .
Pharmacokinetics
It is known that the bioavailability and distribution of this compound in the body can be influenced by various factors, including its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial cell growth . By inhibiting protein synthesis, this compound prevents bacteria from producing essential proteins needed for cell growth and replication . This leads to a halt in bacterial proliferation, aiding in the control of bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the efficacy and stability of this compound . Additionally, the pH of the environment can influence the decomposition of this compound
Biochemical Analysis
Biochemical Properties
Oxytetracycline dihydrate inhibits cell growth by inhibiting translation . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . The binding is reversible in nature . It is synthesized by a type II polyketide synthase that generates the poly-beta-ketone backbone through successive decarboxylative condensation of malonyl-CoA extender units, followed by modifications by cyclases, oxygenases, transferases, and additional tailoring enzymes .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It interferes with the ability of bacteria to produce essential proteins . Without these proteins, the bacteria cannot grow, multiply, and increase in numbers . Therefore, this compound stops the spread of the infection, and the remaining bacteria are killed by the immune system or eventually die .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting cell growth by inhibiting translation . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature .
Temporal Effects in Laboratory Settings
In a study, a cyanobacterium and an alga species in surface waters were exposed to varying concentrations of this compound for 96 hours to determine the effects of this antibiotic on the growth and surface morphology . The effects of this compound on the growth of both species were concentration-dependent and characterized by low-dose stimulation and high-dose inhibition .
Dosage Effects in Animal Models
In large animals, daily injections of standard dosages of this compound usually are sufficient to maintain effective inhibitory concentrations . Reports of adverse reactions associated with this compound administration include injection site swelling, restlessness, ataxia, trembling, swelling of eyelids, ears, muzzle, anus and vulva (or scrotum and sheath in males), respiratory abnormalities (labored breathing), frothing at the mouth, collapse and possibly death .
Metabolic Pathways
The biosynthesis of this compound can be broken down into three general portions: first is the formation of an amidated polyketide backbone with minimal polyketide synthases (PKSs), second is the cyclization of the polyketide backbone, and finally, the formation of anhydrotetracycline—a shared intermediate with tetracycline .
Transport and Distribution
This compound is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane .
Subcellular Localization
While there is no specific information available on the subcellular localization of this compound, it is known that tetracyclines generally act by binding to the 30S subunit of the ribosome . This suggests that this compound may be localized in the cytoplasm where the ribosomes are found.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxytetracycline hydrochloride is synthesized through the fermentation of Streptomyces rimosus. The fermentation broth is then subjected to a series of extraction and purification steps to isolate the antibiotic. The isolated oxytetracycline is then converted to its hydrochloride salt form by reacting it with hydrochloric acid .
Industrial Production Methods: Industrial production of oxytetracycline hydrochloride involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions of temperature, pH, and aeration. After fermentation, the broth is filtered to remove the biomass, and the antibiotic is extracted using organic solvents. The extracted antibiotic is then purified through crystallization and converted to its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: Oxytetracycline hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidative degradation can occur under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Strong nucleophiles such as hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative degradation can lead to the formation of various degradation products, while substitution reactions can result in modified tetracycline derivatives .
Scientific Research Applications
Oxytetracycline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antibiotic degradation and stability.
Biology: Employed in studies of bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.
Industry: Utilized in veterinary medicine to treat infections in livestock and poultry
Comparison with Similar Compounds
Tetracycline: Another broad-spectrum antibiotic with a similar mechanism of action.
Doxycycline: A tetracycline derivative with improved pharmacokinetic properties.
Minocycline: A tetracycline antibiotic with enhanced activity against certain resistant bacterial strains
Uniqueness: Oxytetracycline hydrochloride is unique in its broad-spectrum activity and its ability to treat a wide range of bacterial infections. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a valuable antibiotic in both human and veterinary medicine .
Properties
IUPAC Name |
(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12-,13-,14+,17+,21-,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDOODSCHVSYEK-IFLJXUKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9.ClH, C22H25ClN2O9 | |
Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20829 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79-57-2 (Parent) | |
Record name | Oxytetracycline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID5021097 | |
Record name | Oxytetracycline hydrochloride | |
Source | EPA DSSTox | |
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Molecular Weight |
496.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxytetracycline hydrochloride appears as odorless fluffy yellow solid or yellow powder. Bitter taste. (NTP, 1992) | |
Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
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CAS No. |
2058-46-0, 6153-64-6 | |
Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
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Record name | Oxytetracycline hydrochloride [USP:JAN] | |
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Record name | oxytetracycline | |
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Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, hydrochloride (1:1), (4S,4aR,5S,5aR,6S,12aS)- | |
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Record name | Oxytetracycline hydrochloride | |
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Record name | Oxytetracycline hydrochloride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.511 | |
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Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
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Melting Point |
356 °F (decomposes) (NTP, 1992) | |
Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20829 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Q1: What is the primary mechanism of action of oxytetracycline dihydrate?
A1: this compound, a broad-spectrum antibiotic, exerts its action by inhibiting bacterial protein synthesis. [, , ] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the acceptor site on the messenger RNA-ribosome complex. [, , ] This effectively halts the addition of amino acids to the growing polypeptide chain, thereby inhibiting bacterial protein synthesis. [, , ]
Q2: What types of bacteria are typically susceptible to this compound?
A2: this compound exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including those responsible for causing diseases in humans and animals. [, , , ] Specific examples include Aeromonas hydrophila, Aeromonas sobria, Aeromonas caviae, and Acinetobacter sp., known pathogens causing black disease in fairy shrimp. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H24N2O9·2H2O. Its molecular weight is 496.46 g/mol. [, ]
Q4: What spectroscopic techniques have been used to characterize this compound?
A4: X-ray powder diffraction (XRD) is a key technique for identifying and characterizing this compound. [] The unique diffraction pattern generated by the compound serves as a fingerprint, allowing for its identification and differentiation from other compounds. []
Q5: How does the stability of this compound vary with formulation?
A5: The stability of this compound is influenced by factors like pH, temperature, and the presence of excipients. [, , , ] Research suggests that completely removing water of hydration negatively affects stability. [] Studies have explored the use of differential thermal analysis (DTA) to screen for incompatible excipients during tablet formulation. []
Q6: Can you elaborate on the role of excipients in this compound formulations?
A6: Excipients play a critical role in influencing the release characteristics of this compound from various formulations. [, ] The choice and concentration of diluents like lactose, Primojel, and Dry-Flow starch, along with additives such as magnesium stearate and sodium lauryl sulphate, have been shown to affect drug release profiles. []
Q7: Are there any specific challenges associated with the formulation of this compound?
A7: One challenge lies in achieving consistent and desirable dissolution rates for this compound tablets. [, , , ] Factors like wet mixing time during granulation, drug particle size, and variations in binder concentration and volume have all been shown to impact granule and tablet properties, ultimately influencing dissolution. []
Q8: What is the primary route of elimination for oxytetracycline in dairy cows?
A8: Research indicates that oxytetracycline is primarily eliminated through renal excretion in dairy cows. [] Studies involving intravenous and intramuscular administration of oxytetracycline formulations showed that a significant portion of the administered dose is recovered in the urine within 72 hours. []
Q9: Have there been studies comparing the bioavailability of different oxytetracycline formulations in dairy cows?
A9: Yes, comparative bioavailability studies have been conducted on various commercial oxytetracycline preparations, including oxytetracycline hydrochloride and this compound formulations. [] Results showed variations in pharmacokinetic parameters like plasma concentration profiles, area under the curve (AUC), volume of distribution (Vd), and clearance rates. []
Q10: What types of in vivo studies have been conducted to assess the efficacy of this compound?
A10: In vivo studies, often involving animal models, are crucial for evaluating the effectiveness of this compound against specific infections. [, , , ] For instance, its efficacy in controlling mortality in fish species like rainbow trout due to columnaris disease, caused by Flavobacterium columnare, has been a subject of research. []
Q11: Are there concerns regarding the development of resistance to this compound?
A11: Yes, the development of antibiotic resistance is a significant concern with the use of this compound, as it is with other antibiotics. [] Continuous exposure to antibiotics can exert selective pressure on bacterial populations, potentially leading to the emergence and spread of resistant strains. []
Q12: Have there been any attempts to develop sustained-release formulations of this compound?
A12: Research has explored the potential of using collagen as a drug carrier for sustained release of this compound. [] By creating collagen-drug complexes, researchers aimed to achieve prolonged drug release, as demonstrated by in vitro and in vivo studies in rabbits. []
Q13: What analytical techniques are commonly used to quantify this compound?
A13: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for quantifying this compound in various matrices. [] This method offers high sensitivity and selectivity, enabling accurate measurement of the drug in complex samples. []
Q14: What are the potential environmental impacts of this compound use?
A14: The release of this compound into the environment, particularly aquatic ecosystems, is a concern due to its potential ecotoxicological effects. [] Research has focused on investigating the photocatalytic degradation of this compound from aqueous solutions using nanomaterials like ZnO and ZnO.xBaTiO3, aiming to develop effective methods for removing this antibiotic from wastewater. []
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